4-[(4-Phenylpiperazin-1-yl)methyl]phenol
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Overview
Description
This compound is a derivative of piperazine, a common structural motif found in agrochemicals and pharmaceuticals . Piperazine derivatives are known for their diverse biological effects, notably their impact on the central nervous system .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a piperazine derivative was synthesized via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H, and 13C NMR experiments .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques. For example, the structure of a benzimidazole–piperazine hybrid was determined using the Elevated Plus Maze test and hole board test in mice . All compounds showed good docking scores and in vivo anxiolytic activity .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a novel compound was obtained in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H, and 13C NMR experiments .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, a compound had a yield of 57%, melting point of 162–165 °C, and various IR ranges .Scientific Research Applications
Alzheimer’s Disease Treatment
4-[(4-Phenylpiperazin-1-yl)methyl]phenol: derivatives have been studied as potential acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD). These compounds aim to increase acetylcholine levels in the brain, potentially improving cognitive function and memory in AD patients .
Antibacterial Agents
The piperazine moiety is known for its incorporation into biologically active compounds with antibacterial properties. Novel derivatives of 4-[(4-Phenylpiperazin-1-yl)methyl]phenol have shown promising antibacterial activity, which could lead to the development of new antibiotics .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with enzymes such as α-glycosidase and acetylcholinesterase . These enzymes play crucial roles in carbohydrate metabolism and neurotransmission, respectively.
Mode of Action
It is suggested that similar compounds may inhibit the activity of α-glycosidase and acetylcholinesterase . This inhibition could alter the normal functioning of these enzymes, leading to changes in carbohydrate metabolism and neurotransmission.
Result of Action
The inhibition of α-glycosidase and acetylcholinesterase by similar compounds suggests potential effects on carbohydrate metabolism and neurotransmission . These effects could manifest as changes in energy production and neural signaling, respectively.
Safety and Hazards
Future Directions
The future directions for the research on similar compounds could involve the design, synthesis, and evaluation of more derivatives with potential therapeutic applications. For instance, compounds exhibiting outstanding anxiolytic efficacy in both computational simulations and live subjects could be considered as lead compounds for the development of drugs for Alzheimer’s disease .
properties
IUPAC Name |
4-[(4-phenylpiperazin-1-yl)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-17-8-6-15(7-9-17)14-18-10-12-19(13-11-18)16-4-2-1-3-5-16/h1-9,20H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFAXWKHIJAKRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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